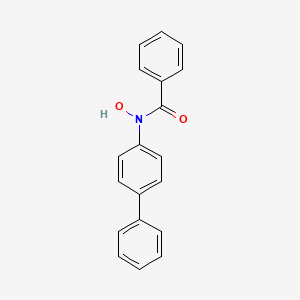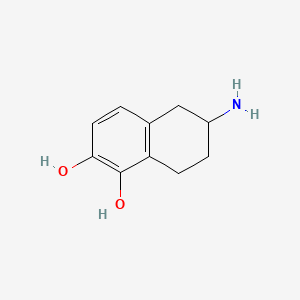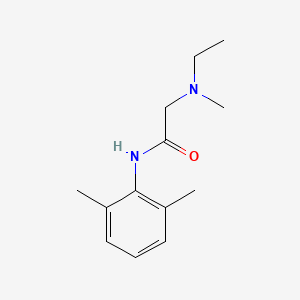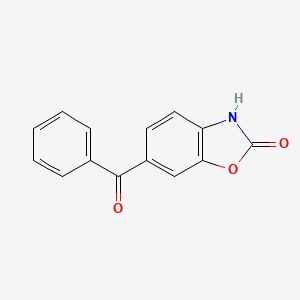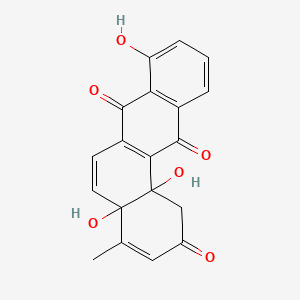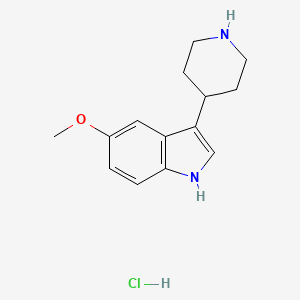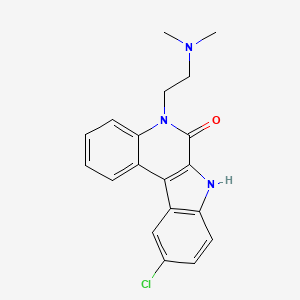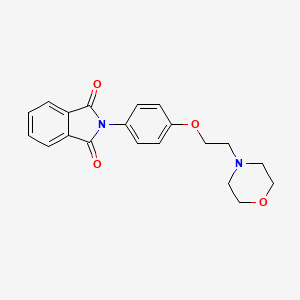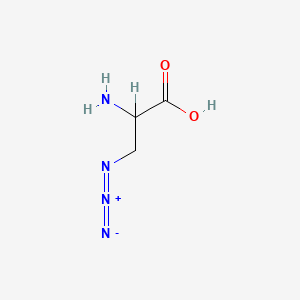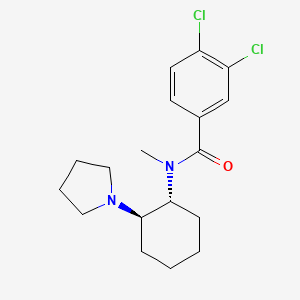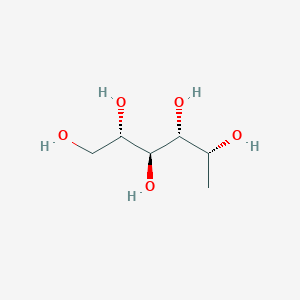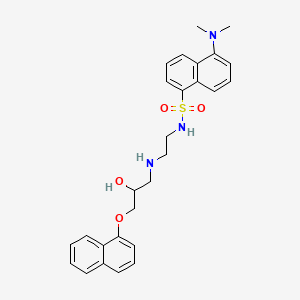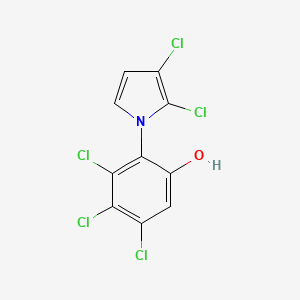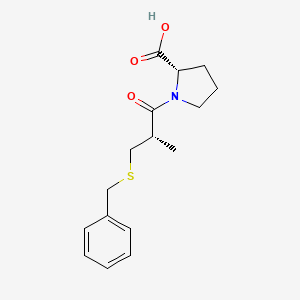
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline
Vue d'ensemble
Description
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline, also known as Ramipril, is a prodrug belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. Ramipril has been used clinically to treat hypertension, congestive heart failure, and other cardiovascular diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline involves the reaction of L-proline with 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol in the presence of a suitable reagent to obtain the desired compound.
Starting Materials
L-proline, 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol
Reaction
Step 1: L-proline is reacted with triphosgene to form N-carboxyphthalimide-L-proline, Step 2: N-carboxyphthalimide-L-proline is reacted with 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol in the presence of a base such as triethylamine to obtain the desired compound, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline.
Mécanisme D'action
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline acts by inhibiting ACE, the enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased blood pressure.
Effets Biochimiques Et Physiologiques
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been shown to decrease systolic and diastolic blood pressure, as well as reduce left ventricular hypertrophy. It also improves endothelial function, decreases oxidative stress, and reduces inflammation. (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been shown to have a renoprotective effect in diabetic nephropathy, by reducing proteinuria and slowing the decline in glomerular filtration rate.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline is a well-studied drug with a known mechanism of action and established therapeutic effects. It is readily available and can be used in both in vitro and in vivo experiments. However, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has limitations in terms of its specificity for ACE and its potential to cause hypotension and renal dysfunction.
Orientations Futures
Future research on (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline could focus on its potential use in other disease states, such as pulmonary hypertension or stroke. The development of more specific ACE inhibitors could also improve the therapeutic efficacy and reduce the potential side effects of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline. Additionally, the use of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline in combination with other drugs, such as diuretics or beta-blockers, could be explored to enhance its therapeutic effects.
Conclusion
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline is a well-established drug with a known mechanism of action and therapeutic effects in cardiovascular diseases. It has been extensively studied and has shown promise in the treatment of diabetic nephropathy. Future research could focus on its potential use in other disease states and the development of more specific ACE inhibitors.
Applications De Recherche Scientifique
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to decrease blood pressure, improve left ventricular function, and reduce the risk of cardiovascular events. (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has also been studied in the treatment of diabetic nephropathy, where it has been shown to slow the progression of renal disease.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-3-benzylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12(10-21-11-13-6-3-2-4-7-13)15(18)17-9-5-8-14(17)16(19)20/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,20)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRCCPPVPASAM-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001907 | |
| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline | |
CAS RN |
81276-20-2 | |
| Record name | S-Benzylcaptopril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid](/img/structure/B1210383.png)
